

"developing analytical methods for 3-(1H-imidazol-1-yl)-4-methylpiperidine quantification"

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Compound of Interest

Compound Name: 3-(1H-imidazol-1-yl)-4-methylpiperidine

CAS No.: 1384626-30-5

Cat. No.: B2513011

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Application Note: Analytical Strategy for 3-(1H-imidazol-1-yl)-4-methylpiperidine Analyte Profile & Critical Challenges

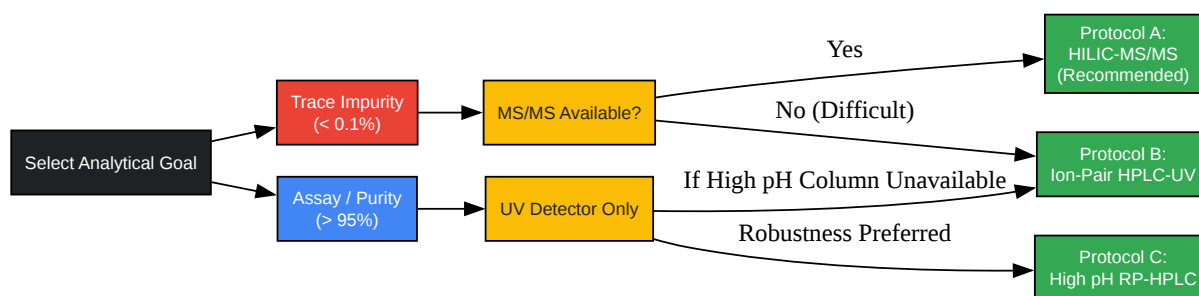
Before method selection, the analyst must understand the molecular behavior of IMP-3,4 in solution.[2]

- Chemical Structure: A piperidine ring substituted with a methyl group and an imidazole ring. [2][3]
- Basicity: The molecule is diprotic.[2]
 - N1 (Piperidine): Highly basic (pKa ~10.8–11.2).[2] At standard HPLC pH (2–8), this is fully protonated (), causing severe tailing on silanol-active columns.[2]

- N2 (Imidazole): Moderately basic (pKa ~6.9–7.1).[2]
- Chromophore: Lacks extended conjugation. UV absorbance is restricted to the low UV range (205–215 nm), making UV detection prone to solvent interference and low sensitivity.[2]
- Polarity: High.[2][4] Traditional C18 retention will be negligible (retention factor) without ion-pairing or pH modification.[1][2]

Method Selection Decision Matrix

The following decision tree outlines the optimal chromatographic mode based on the required sensitivity and available instrumentation.



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Figure 1: Strategic decision tree for selecting the chromatographic mode. HILIC-MS is the gold standard for this polar amine.[1][2]

Protocol A: HILIC-MS/MS (Trace Quantification)

Target Audience: Impurity profiling (genotoxic impurity screening) or DMPK studies.[2]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-rich layer on the silica surface.[2] This avoids the "dead volume elution" typical of C18.[2]

Chromatographic Conditions

Parameter	Specification	Causality / Note
Column	Waters ACQUITY UPLC BEH Amide (1.7 μ m, 2.1 x 100 mm)	Amide phases interact strongly with the imidazole/piperidine moieties, providing superior peak shape over bare silica.[1] [2]
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.[2]0)	Low pH ensures full ionization of the analyte (improving MS sensitivity) and stabilizes the silica surface.[2]
Mobile Phase B	Acetonitrile (LC-MS Grade)	High organic content is required for HILIC retention.[2]
Flow Rate	0.4 mL/min	Optimized for electrospray ionization (ESI) efficiency.[2]
Column Temp	40°C	Reduces mobile phase viscosity and improves mass transfer kinetics.[2]

Gradient Program

- Initial: 95% B (High retention)[2]
- 0–2 min: Isocratic 95% B[1][2]
- 2–5 min: Linear ramp to 60% B (Elution)
- 5–7 min: Hold 60% B (Wash)
- 7.1 min: Re-equilibrate 95% B (Critical: HILIC requires long equilibration, min 5 mins).

MS/MS Detection Parameters (ESI+)

Since IMP-3,4 is diprotic, the parent ion is likely

or

.[\[2\]](#)

- Ionization: ESI Positive
- Source Temp: 150°C (Prevent degradation)
- Desolvation Temp: 400°C
- MRM Transitions (Indicative):
 - Precursor: m/z ~166.1 (Calculated MW ~165.2 + H)[\[2\]](#)
 - Quantifier Product: m/z 69.0 (Imidazole ring fragment)[\[2\]](#)
 - Qualifier Product: m/z 98.1 (Methylpiperidine fragment)[\[2\]](#)

Protocol B: High-pH Reversed-Phase HPLC (Assay/Purity)

Target Audience: QC labs performing release testing where MS is unavailable.[\[1\]](#)[\[2\]](#) Rationale: At pH 10-11, the piperidine moiety (pKa ~11) is partially deprotonated, and the imidazole (pKa ~7) is neutral.[\[2\]](#) This increases hydrophobicity, allowing retention on specialized hybrid-silica C18 columns without ion-pairing reagents.[\[1\]](#)[\[2\]](#)

Chromatographic Conditions

Parameter	Specification	Causality / Note
Column	Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 μ m)	Critical: Must use "High pH" stable columns. Standard silica dissolves at pH > 8.[2]
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.5 with Ammonia)	High pH suppresses ionization, increasing retention on the hydrophobic stationary phase. [2]
Mobile Phase B	Methanol	Methanol often provides better selectivity than ACN for basic heterocycles at high pH.[2]
Detection	UV-DAD at 210 nm	210 nm captures the imidazole absorption.[1][2][5] Reference wavelength: 360 nm (to correct drift).[2]
Flow Rate	1.0 mL/min	Standard analytical flow.[2][6]

System Suitability Criteria

- Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer concentration or temperature).[2]
- Resolution (Rs): > 2.0 between IMP-3,4 and any synthetic precursors (e.g., methylpiperidine).
- % RSD (n=6): < 2.0% for Assay; < 5.0% for Impurities.[2]

Experimental Workflow: Sample Preparation

Step 1: Solvent Selection

Do not dissolve the sample in 100% organic solvent if using HILIC.[2]

- HILIC Diluent: 80:20 Acetonitrile:Water (Matches initial mobile phase to prevent peak distortion).[2]

- RP-HPLC Diluent: 50:50 Methanol:Water.[2]

Step 2: Extraction (For Drug Matrix)

If quantifying IMP-3,4 as an impurity in a drug substance:

- Weigh 50 mg of Drug Substance.[2]
- Dissolve in 5 mL of Diluent.
- Sonicate for 10 mins.
- Filter through 0.2 μm PTFE or Nylon filter.[2] (Avoid PVDF if non-specific binding is observed, though less likely for small polar molecules).[2]

Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," perform these specific checks:

Specificity (Stress Testing)

Inject IMP-3,4 spiked with potential synthetic precursors:

- Precursor A: 4-methylpiperidine (Detect via Refractive Index or CAD if UV inactive).[1][2]
- Precursor B: Imidazole.[2][3][6][7][8][9][10]
- Requirement: No interference at the retention time of IMP-3,4.[2]

Linearity & Range

- Trace Level: 0.5 ppm to 100 ppm relative to drug substance.[2]
- Assay Level: 80% to 120% of target concentration.
- Correlation Coefficient (): > 0.999 required.[2][11]

Sensitivity (LOD/LOQ)

Due to weak UV absorbance, LOQ determination is critical for Protocol B.

- Signal-to-Noise Method:
 - LOD = $3.3 \cdot \frac{S_{1,2}}{S_{1,2}}$
 - LOQ = $10 \cdot \frac{S_{1,2}}{S_{1,2}}$
 - Target LOQ (UV): ~0.5 µg/mL.[2]
 - Target LOQ (MS): ~1.0 ng/mL.[2]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing > 2.0	Silanol interaction with piperidine amine.[1][2]	Protocol A: Increase buffer ionic strength (up to 20mM). Protocol B: Ensure pH is > 10.0.
Early Elution (t ₀)	Analyte is too polar for column.[2]	Switch from RP-C18 to HILIC or use an Ion-Pairing Reagent (e.g., 5mM Hexanesulfonate) in RP mode.[1][2]
Carryover	Adsorption of basic amine to injector loop.[2]	Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.[2]
Drifting Baseline (UV)	Absorbance of buffer at 210 nm.[2]	Ensure high-purity salts are used. Switch from Acetate (UV cutoff ~210nm) to Phosphate (if pH allows) or Bicarbonate.[2]

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